2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Hydroxylation and Carboxylation: The hydroxyl and carboxyl groups can be introduced through selective oxidation and carboxylation reactions, respectively.
Methoxyethyl Ester Formation: Finally, the methoxyethyl ester can be formed by esterification of the carboxylic acid group with methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-methyl-1H-indole-3-carboxylate: Lacks the methoxyethyl and hydroxyl groups.
2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group and the specific positioning of the fluorophenyl and hydroxyl groups make 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate unique
Properties
Molecular Formula |
C19H18FNO4 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C19H18FNO4/c1-12-18(19(23)25-10-9-24-2)16-11-15(22)7-8-17(16)21(12)14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3 |
InChI Key |
QYASJKQQXJGIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)F)C=CC(=C2)O)C(=O)OCCOC |
Origin of Product |
United States |
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